

Research Applications of 2,3-Dimethylmethcathinone Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylmethcathinone hydrochloride

Cat. No.: B587201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2,3-Dimethylmethcathinone hydrochloride** (2,3-DMMC HCl) is a synthetic cathinone and a structural isomer of more well-known designer drugs such as mephedrone (4-methylmethcathinone).^{[1][2]} As a member of the substituted cathinone class, it shares a chemical backbone with amphetamines and phenethylamines.^[1] The primary application of 2,3-DMMC HCl is as a reference standard in forensic and research laboratories for the identification of novel psychoactive substances (NPS).^[1] It is crucial to note that the physiological, pharmacological, and toxicological properties of this compound have not been extensively studied.^{[1][3]} This document aims to provide a comprehensive overview of the available technical information regarding 2,3-DMMC HCl.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,3-Dimethylmethcathinone hydrochloride** is presented below. This data is essential for its proper handling, storage, and use in analytical procedures.

Property	Value	Source
IUPAC Name	1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride	[1] [4]
Synonyms	2,3-DMMC	[4]
CAS Number	1797981-99-7	[1]
Molecular Formula	C ₁₂ H ₁₇ NO • HCl	[1]
Molecular Weight	227.7 g/mol	[1]
Appearance	White powder (HCl salt)	[4]
Purity	≥95%	[5]
UV max (λ)	252, 292 nm	[1]

Solubility

The solubility of **2,3-Dimethylmethcathinone hydrochloride** in various solvents is a critical parameter for the preparation of stock solutions and standards for analytical testing.

Solvent	Solubility	Source
DMF	~1 mg/ml	[1]
DMSO	~2.5 mg/ml	[1]
Ethanol	~5 mg/ml	[1]
Methanol	~1 mg/ml	[1]
PBS (pH 7.2)	~10 mg/ml	[1]

Analytical Methodologies and Data

The identification and quantification of 2,3-DMMC HCl in seized materials or biological samples rely on various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and

liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like synthetic cathinones.

Experimental Protocol:

An example protocol for the GC-MS analysis of 2,3-DMMC is provided by the Drug Enforcement Administration's Special Testing and Research Laboratory:

- Sample Preparation: Dilute the analyte to approximately 4 mg/mL and perform a base extraction into chloroform.[4]
- Instrumentation: Agilent gas chromatograph with a mass selective detector.[4]
- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[4]
- Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
- Injector Temperature: 280°C.[4]
- MSD Transfer Line Temperature: 280°C.[4]
- MS Source Temperature: 230°C.[4]
- MS Quadrupole Temperature: 150°C.[4]
- Oven Temperature Program:
 - Initial temperature of 100°C held for 1.0 minute.[4]
 - Ramp to 300°C at a rate of 12°C/min.[4]
 - Hold at 300°C for 9.0 minutes.[4]
- Injection Parameters: 1 µL injection with a split ratio of 20:1.[4]

- MS Parameters: Mass scan range of 30-550 amu.[4]

Retention Time: 7.831 minutes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.

Experimental Protocol:

- Sample Preparation: Dilute the analyte to approximately 5 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[4]
- Instrumentation: 400 MHz NMR spectrometer.[4]
- Parameters: Spectral width covering at least -3 ppm to 13 ppm.[4]

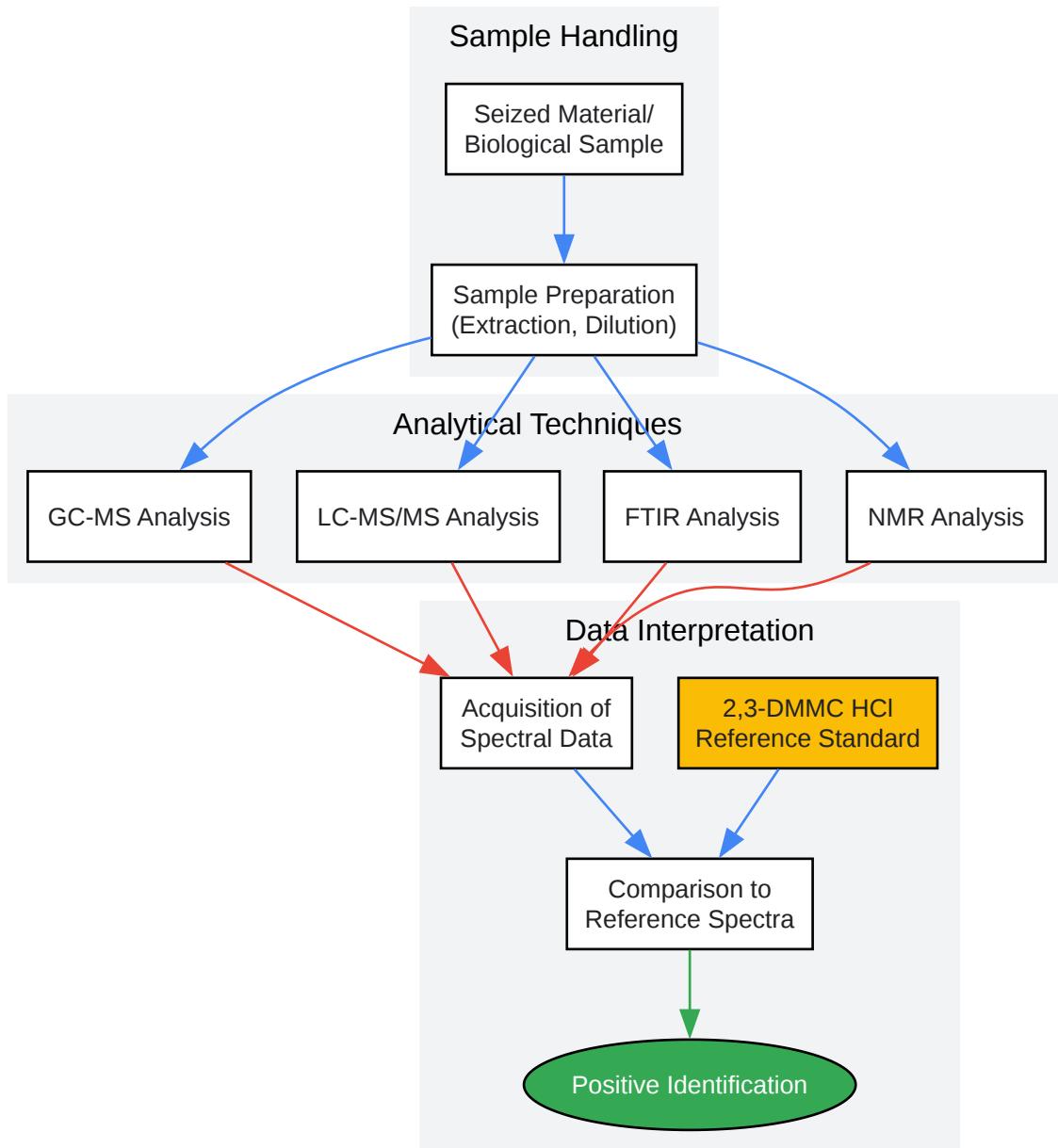
Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

- Instrumentation: FTIR spectrometer with a diamond ATR attachment (3 bounce).[4]
- Scan Parameters:
 - Number of scans: 32.[4]
 - Number of background scans: 32.[4]
 - Resolution: 4 cm⁻¹.[4]

Pharmacological and Toxicological Profile


Currently, there is a significant lack of published data on the pharmacological and toxicological properties of **2,3-Dimethylmethcathinone hydrochloride**.^{[1][3]} Its structural similarity to other synthetic cathinones like mephedrone suggests that it may act as a central nervous system stimulant, potentially by interacting with monoamine transporters.^{[2][7]} However, without

empirical data, its specific receptor binding affinities, mechanism of action, and metabolic pathways remain unknown. The metabolism of the related isomer, 3,4-DMMC, has been studied, revealing that carbonyl reduction and N-demethylation are major pathways.^[7]

Signaling Pathways and Experimental Workflows

Given the absence of pharmacological studies on 2,3-DMMC HCl, there is no information on the specific signaling pathways it may modulate. The primary workflow involving this compound is its forensic identification.

Forensic Identification Workflow for Novel Psychoactive Substances

[Click to download full resolution via product page](#)

Caption: Forensic identification workflow for 2,3-DMMC HCl.

Conclusion

2,3-Dimethylmethcathinone hydrochloride is a synthetic cathinone primarily used as a reference material in forensic and research settings. While analytical protocols for its identification are established, there is a significant gap in the scientific literature regarding its

pharmacological and toxicological effects. Further research is necessary to elucidate its mechanism of action, metabolic fate, and potential for abuse and harm. This lack of data precludes a detailed discussion of its effects on biological signaling pathways and broader research applications beyond its role as an analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. swgdrug.org [swgdrug.org]
- 5. 2,3-Dimethylmethcathinone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soft-tox.org [soft-tox.org]
- To cite this document: BenchChem. [Research Applications of 2,3-Dimethylmethcathinone Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587201#research-applications-for-2-3-dimethylmethcathinone-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com